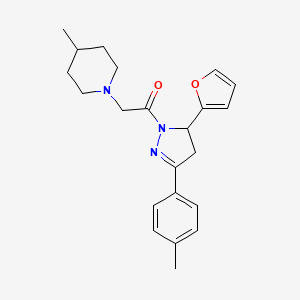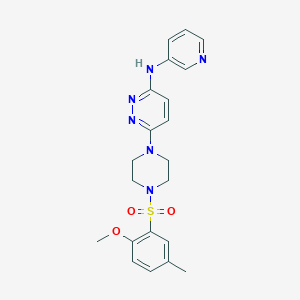
6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C21H24N6O3S and its molecular weight is 440.52. The purity is usually 95%.
BenchChem offers high-quality 6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Antimalarial Applications : A study by Bhatt, Kant, and Singh (2016) focused on synthesizing sulfonamide and amide derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds were evaluated for their antimicrobial activity against gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activities. The synthesis involved reactions with homopiperazine followed by reactions with acid chloride or sulfonyl chloride (Bhatt, Kant, & Singh, 2016).
Antitubercular Activity : Desideri and colleagues (1980) synthesized new sulfones as analogues of bis-(4-aminophenyl)sulfone (DDS), incorporating heterocycles like pyrimidine, pyrazine, or pyridazine. These compounds were synthesized to explore long-acting drugs with antitubercular activity, achieved by substituting the compounds with various groups like amine, methoxy, and methyl (Desideri et al., 1980).
G Protein-Biased Dopaminergic Ligands : Möller et al. (2017) developed compounds with a pyrazolo[1,5-a]pyridine substructure, acting as dopamine receptor partial agonists. These compounds were found to preferentially activate G proteins over β-arrestin recruitment at dopamine D2 receptors, suggesting potential therapeutic applications in treating conditions like psychosis (Möller et al., 2017).
Antihistaminic and Anti-inflammatory Properties : A study by Gyoten et al. (2003) synthesized triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines with potent antihistaminic activity and an inhibitory effect on eosinophil infiltration. These findings highlight the potential of such compounds in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Inhibitors of Iron-Dependent Lipid Peroxidation : Braughler and colleagues (1987) described compounds from a series of potent inhibitors of lipid peroxidation, showcasing their ability to protect against oxidative stress in brain tissues, a feature that could be valuable in neuroprotective strategies (Braughler et al., 1987).
properties
IUPAC Name |
6-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-N-pyridin-3-ylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3S/c1-16-5-6-18(30-2)19(14-16)31(28,29)27-12-10-26(11-13-27)21-8-7-20(24-25-21)23-17-4-3-9-22-15-17/h3-9,14-15H,10-13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIISLGZGLRSVKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

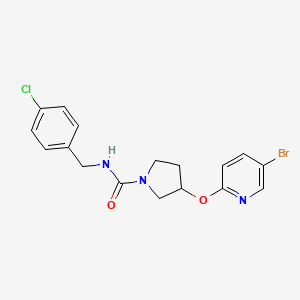
![N-[4-(ethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2881894.png)


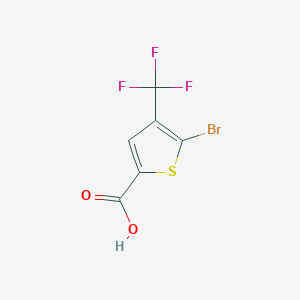
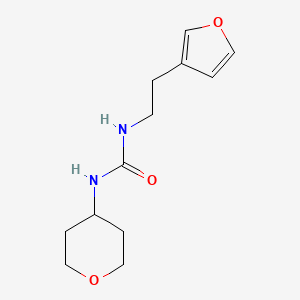
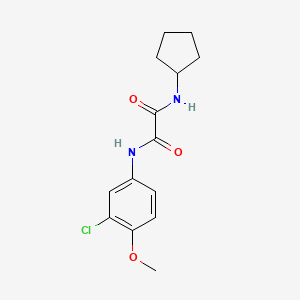
![[(1As,2aR,3S,5R,5aS,6S,7aR)-3-acetyloxy-5-hydroxy-2a,7a-dimethyl-5-propan-2-yl-2,3,4,5a,6,7-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] 4-methoxybenzoate](/img/structure/B2881905.png)
![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2881907.png)
![4-{1-[(2-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether](/img/structure/B2881911.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2881913.png)
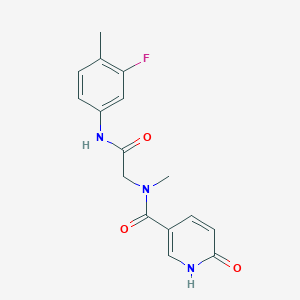
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2881915.png)
